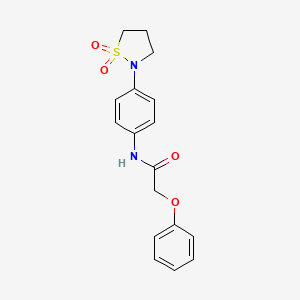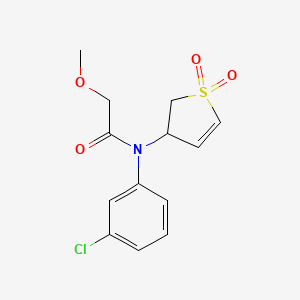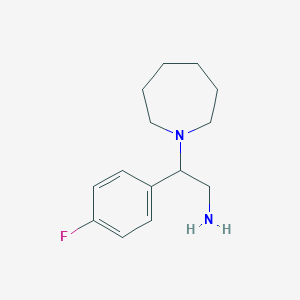
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THP-oxalate, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. THP-oxalate is a synthetic cannabinoid that has been developed as a research tool to investigate the endocannabinoid system and its role in various physiological processes.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, facilitating reactions with less reactive (hetero)aryl chlorides. This advancement allows for the arylation of lactams and oxazolidinones, achieving good to excellent yields across a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides. The catalytic system also supports intramolecular cross-coupling products, demonstrating its versatility and efficiency in organic synthesis (Subhadip De, Junli Yin, D. Ma, 2017).
Synthetic Methodology Development
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the versatility of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide in facilitating complex organic transformations. This methodology, involving a one-pot process from 3-(2-nitroaryl)oxirane-2-carboxamides, provides a new route to both anthranilic acid derivatives and oxalamides, highlighting its potential in synthetic organic chemistry (V. Mamedov, V. L. Mamedova, et al., 2016).
Fluorescence Chemosensors
In the development of chemosensors, derivatives such as N'-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine have been synthesized, leveraging the structural framework of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide. These compounds exhibit selective and sensitive fluorescence "turn-on" responses to Ga3+, demonstrating their utility in the detection and quantification of metal ions in various environments, showcasing the compound's adaptability in sensor technology (Yuanying Liu, Haitao Wang, et al., 2022).
Anticancer and Antitumor Activities
The structure of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide provides a scaffold for synthesizing compounds with significant biological activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, derived from this compound, have demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This exemplifies the compound's potential as a precursor in the development of new anticancer agents, highlighting its importance in medicinal chemistry (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Drug Detoxification Studies
Research on the detoxification pathways of drugs in biological systems can also benefit from the study of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives. For example, studies on chlorambucil, a related compound, in human gastric juice and saliva have shed light on its metabolic breakdown and the formation of stable metabolites. Such investigations contribute to a better understanding of drug metabolism and the design of drugs with improved safety profiles (J. Hovinen, R. Silvennoinen, J. Vilpo, 1998).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-8-6-12(14-4-2-10-23-14)5-7-17-15(20)16(21)18-11-13-3-1-9-22-13/h1-4,9-10,12,19H,5-8,11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTQELXIQGCXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)
![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)



![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)
![[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride](/img/structure/B2719287.png)

![2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2719289.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2719293.png)
![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)